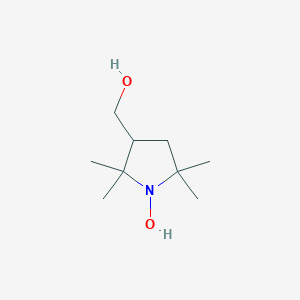

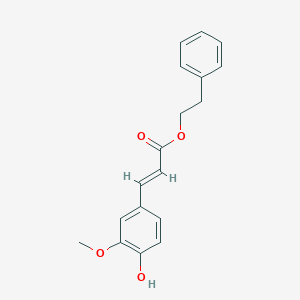

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, an endogenous estrogen metabolite known for its role in various biological processes. Research has focused on its synthesis, molecular structure, and potential as a therapeutic agent due to its unique properties and interactions with biological molecules.

Synthesis Analysis

The synthesis of derivatives related to 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol involves multiple steps starting from estradiol or its analogs. For instance, 2-[11C]methoxy-3,17β-estradiol is synthesized from a precursor, 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol, in two steps with high radiochemical purity, demonstrating the compound's potential for pharmacokinetic studies in clinical trials (Mun, Voll, & Goodman, 2006). Another study describes a versatile synthesis of 2-methoxyestradiol, highlighting methods to achieve formylation and benzylation of estradiol, leading to its methoxylated derivative through a series of chemical reactions (He & Cushman, 1994).

科学的研究の応用

Synthesis of Radiolabeled Analogs for Pharmacokinetics

A study by Mun, Voll, and Goodman (2006) describes the synthesis of 2-[11C]methoxy-3,17β-estradiol to measure the pharmacokinetics of antitumor drug candidates like 2-methoxy-3,17β-estradiol. This research is crucial for understanding the distribution and metabolism of the drug in the body during clinical trials for conditions like multiple myeloma and various advanced cancers Mun, Voll, & Goodman, 2006.

Anti-Cancer Properties

In Vitro Anti-Cancer Activity

A body of research has investigated the anti-cancer properties of 2-substituted estradiol derivatives. Leese et al. (2006) highlight the multi-mechanism anti-tumor effects of these compounds, especially their potent anti-proliferative and anti-angiogenic activity, as well as their function as inhibitors of steroid sulphatase, a clinical target for hormone-dependent breast cancer treatment Leese et al., 2006. Further, Bubert et al. (2007) investigated estradiol-3,17-O,O-bis-sulfamates and their derivatives, revealing the potential of these compounds as orally dosed anti-tumor agents, confirmed through breast and prostate cancer xenografts Bubert et al., 2007.

Mechanism of Action in Hormone Receptors

Interactions with Hormone Receptors

Gaido et al. (2000) discuss the interaction of methoxychlor and related compounds with estrogen and androgen receptors, identifying the structural requirements for estrogen receptor activity and demonstrating the complexity of determining the mechanism of action of endocrine-active chemicals Gaido et al., 2000.

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRCGHQMTWFDPC-PAHONEIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450273 |

Source

|

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

CAS RN |

123715-80-0 |

Source

|

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。